molecular formula C16H11Cl B11869879 2-(3-Chlorophenyl)naphthalene

2-(3-Chlorophenyl)naphthalene

Cat. No.: B11869879
M. Wt: 238.71 g/mol
InChI Key: BEJQLRUCDJWXJG-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)naphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a naphthalene ring substituted with a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-(3-Chlorophenyl)naphthalene is through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)naphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The naphthalene ring can undergo oxidation to form naphthoquinones.

    Reduction Reactions: The compound can be reduced to form dihydronaphthalene derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Oxidation Reactions: Major products are naphthoquinones.

    Reduction Reactions: Products include dihydronaphthalene derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)naphthalene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl naphthalene: Similar structure but lacks the chlorine substituent.

    3-Chlorobiphenyl: Contains a chlorine substituent but has a biphenyl structure instead of a naphthalene ring.

    2-(4-Chlorophenyl)naphthalene: Similar structure but with the chlorine atom in the para position on the phenyl ring.

Uniqueness

2-(3-Chlorophenyl)naphthalene is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure can lead to distinct properties and applications compared to other similar compounds.

Properties

Molecular Formula

C16H11Cl

Molecular Weight

238.71 g/mol

IUPAC Name

2-(3-chlorophenyl)naphthalene

InChI

InChI=1S/C16H11Cl/c17-16-7-3-6-14(11-16)15-9-8-12-4-1-2-5-13(12)10-15/h1-11H

InChI Key

BEJQLRUCDJWXJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)Cl

Origin of Product

United States

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